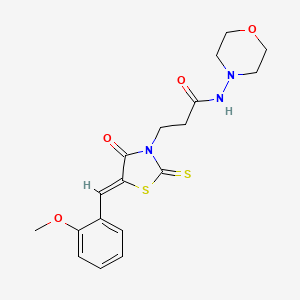

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide

Description

Propriétés

IUPAC Name |

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-24-14-5-3-2-4-13(14)12-15-17(23)21(18(26)27-15)7-6-16(22)19-20-8-10-25-11-9-20/h2-5,12H,6-11H2,1H3,(H,19,22)/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVNEHTLDQHDF-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for diverse pharmacological effects. The presence of the 2-methoxybenzylidene moiety is expected to enhance its interaction with biological targets. The thiazolidinone framework contributes to its ability to inhibit specific enzymes and modulate cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds similar to (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide have shown promising results in inhibiting various cancer cell lines:

- HT-29 (Colorectal Cancer) : IC50 values as low as 0.081 μM were reported for related compounds, indicating potent anti-VEGFR-2 activity, which is crucial for tumor growth and metastasis .

- MCF7 (Breast Cancer) : Thiazolidinone derivatives demonstrated moderate cytotoxicity against MCF7 cells, with varying IC50 values depending on structural modifications .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer progression and metabolic disorders:

- Aldose Reductase Inhibition : Similar thiazolidinone derivatives have shown potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The most potent inhibitors displayed submicromolar IC50 values, significantly outperforming established drugs like epalrestat .

- Apoptosis Induction : Studies have shown that certain thiazolidinones can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidinone derivatives is crucial for optimizing their pharmacological profiles. Key findings include:

- Substituent Effects : The introduction of different substituents on the benzylidene ring significantly affects the compound's potency. For example, methoxy groups enhance lipophilicity and may improve binding affinity to target proteins .

- Core Modifications : Alterations in the thiazolidinone core can lead to variations in biological activity. For instance, replacing certain functional groups has been shown to either enhance or diminish cytotoxic effects against specific cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Aldose Reductase Inhibition : A series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit ALR2. The most effective compound showed an IC50 value significantly lower than that of epalrestat, highlighting the potential for developing new diabetes-related therapies .

- Anticancer Evaluation : In vitro studies demonstrated that a modified thiazolidinone exhibited strong anti-proliferative effects against multiple cancer cell lines, with flow cytometry revealing increased apoptosis rates and cell cycle arrest .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives, including those similar to (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide. These compounds have demonstrated significant antibacterial and antifungal activities. For instance, a related compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics such as ampicillin and streptomycin by 10–50 times in some cases. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.06 mg/mL for various pathogens, indicating a strong potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has been linked to cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Research indicates that these compounds induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potentials. The mechanism of action involves the inhibition of key proteins involved in cell proliferation and survival, making them promising candidates for further development as anticancer therapies .

Case Study: Les-3331

A related compound, Les-3331, was synthesized and evaluated for its cytotoxic effects on breast cancer cells. It demonstrated high antiproliferative activity and induced apoptosis through pathways involving caspase activation and autophagy modulation. The study confirmed that Les-3331's efficacy was superior to standard chemotherapy agents like etoposide, providing a strong basis for further exploration of thiazolidinone derivatives in oncology .

Anti-inflammatory Effects

Thiazolidinones have also been recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The structural modifications present in compounds like (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide may enhance their ability to modulate inflammatory pathways effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Studies have shown that specific substitutions on the thiazolidinone core significantly affect the potency and selectivity of these compounds against various biological targets. For example, the presence of different aryl groups or functional groups at specific positions can enhance antibacterial or anticancer activity .

Summary Table of Biological Activities

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly influences bioactivity and binding affinity. Key analogs include:

Activity Insights :

Amide Side Chain Modifications

The terminal amide group impacts solubility and target interactions:

Pharmacokinetic Insights :

- Morpholine vs. aromatic amides : Morpholine’s cyclic amine structure reduces metabolic degradation compared to nitro- or hydroxy-substituted aromatic amides .

- Thiadiazolyl groups : Enhance binding to enzymes like carbonic anhydrase via heterocyclic interactions .

Computational Docking:

- Lamarckian genetic algorithm (AutoDock 3.0) : Predicts that the 2-methoxy group in the target compound occupies a hydrophobic pocket in cancer-related proteins (e.g., EGFR), while morpholine interacts with polar residues .

- Comparison with 4-methylbenzylidene analogs : The para-methyl group in analogs like shows weaker binding due to reduced polarity, highlighting the target compound’s optimized substituent positioning .

Q & A

What synthetic methodologies are recommended for the preparation of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide?

Basic Research Question

The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives, chloroacetic acid, and appropriate aldehydes. A typical procedure involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and 2-methoxybenzaldehyde in a DMF-acetic acid mixture (1:2 v/v) for 2–3 hours, followed by recrystallization . For the morpholinopropanamide moiety, coupling reactions with morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF) are essential .

Advanced Research Question How can reaction conditions (e.g., solvent polarity, temperature gradients) be optimized to enhance stereoselectivity in forming the (Z)-isomer? Studies suggest using polar aprotic solvents (DMF, DMSO) at 80–100°C to favor the (Z)-configuration via kinetic control. Catalytic additives like piperidine (0.5–1.0 mol%) may reduce side-product formation .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are foundational. Key IR bands include C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹). NMR signals for the methoxybenzylidene group appear as singlet peaks at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) .

Advanced Research Question How can high-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in structural elucidation? HRMS provides exact mass confirmation (e.g., [M+H]⁺), while X-ray analysis defines the (Z)-configuration via dihedral angles between the benzylidene and thiazolidinone planes .

What strategies are employed to study structure-activity relationships (SAR) for this compound?

Basic Research Question

SAR studies involve systematic modifications of the benzylidene substituent (e.g., methoxy vs. nitro groups) and the morpholinopropanamide side chain. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted to correlate structural changes with activity .

Advanced Research Question How can computational methods (e.g., molecular docking, DFT calculations) predict binding affinities to biological targets like protein kinases? Docking studies using AutoDock Vina with PDB: 1ATP (ATP-binding site) reveal hydrogen bonding between the thioxothiazolidinone core and kinase residues .

How can contradictory data in biological assays be addressed?

Basic Research Question

Inconsistent IC₅₀ values across studies may arise from assay variability (e.g., cell line differences, incubation times). Standardizing protocols (e.g., MTT assay at 48 hours, triplicate measurements) improves reproducibility .

Advanced Research Question What statistical tools (e.g., ANOVA, Grubbs’ test) identify outliers in dose-response data? Multivariate analysis (e.g., PCA) can disentangle confounding factors like solvent effects (DMSO > 0.1% v/v) .

What formulation challenges exist for in vivo studies?

Basic Research Question

The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates formulations using co-solvents (e.g., Cremophor EL:ethanol, 1:1) or nanocarriers (liposomes, PLGA nanoparticles) .

Advanced Research Question How do pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) change with particle size reduction (nanonization)? Studies show that nanoparticles (100–200 nm) enhance bioavailability by 3–5× compared to bulk suspensions .

How is the compound’s stability assessed under physiological conditions?

Basic Research Question

Stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) is evaluated via HPLC-UV at 37°C. Degradation products (e.g., hydrolyzed thiazolidinone) are identified using LC-MS .

Advanced Research Question Can accelerated stability studies (40°C/75% RH) predict shelf-life? Arrhenius modeling correlates degradation kinetics (k = 0.05–0.1 day⁻¹) with activation energies (Eₐ ~50 kJ/mol) .

What mechanistic insights explain its biological activity?

Basic Research Question

The compound inhibits kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Western blotting confirms downstream suppression of phosphorylated ERK and Akt .

Advanced Research Question Does the morpholinopropanamide group enhance membrane permeability? Parallel Artificial Membrane Permeability Assay (PAMPA) data show logPₑ values of −2.5 to −3.0, indicating moderate passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.